molecular formula C22H18FN3O4 B14925842 N-(2,3-dimethoxyphenyl)-3-(4-fluorophenyl)-6-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

N-(2,3-dimethoxyphenyl)-3-(4-fluorophenyl)-6-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

Cat. No.: B14925842
M. Wt: 407.4 g/mol
InChI Key: JHUFKQUYLMZNPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N~4~-(2,3-DIMETHOXYPHENYL)-3-(4-FLUOROPHENYL)-6-METHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of isoxazoles This compound is characterized by its unique structure, which includes a combination of methoxyphenyl, fluorophenyl, and methylisoxazole groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-(2,3-DIMETHOXYPHENYL)-3-(4-FLUOROPHENYL)-6-METHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. The key steps in the synthetic route include:

    Formation of the Isoxazole Ring: This step involves the cyclization of appropriate precursors under specific conditions to form the isoxazole ring.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced through a substitution reaction, often using a fluorinated reagent.

    Attachment of the Methoxyphenyl Group: The methoxyphenyl group is attached via a coupling reaction, typically using a palladium-catalyzed cross-coupling method.

    Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through an amidation reaction.

Industrial Production Methods

In an industrial setting, the production of N4-(2,3-DIMETHOXYPHENYL)-3-(4-FLUOROPHENYL)-6-METHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced catalysts, and automated processes to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N~4~-(2,3-DIMETHOXYPHENYL)-3-(4-FLUOROPHENYL)-6-METHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the fluorophenyl and methoxyphenyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, nucleophiles, and electrophiles are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.

Scientific Research Applications

N~4~-(2,3-DIMETHOXYPHENYL)-3-(4-FLUOROPHENYL)-6-METHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Materials Science: It is explored for use in the development of advanced materials, such as organic semiconductors and photovoltaic cells.

    Biological Research: The compound is used as a tool to study various biological processes and pathways.

    Industrial Applications:

Mechanism of Action

The mechanism of action of N4-(2,3-DIMETHOXYPHENYL)-3-(4-FLUOROPHENYL)-6-METHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • N~4~-(2,3-DIMETHOXYPHENYL)-3-(4-CHLOROPHENYL)-6-METHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE
  • N~4~-(2,3-DIMETHOXYPHENYL)-3-(4-BROMOPHENYL)-6-METHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE
  • N~4~-(2,3-DIMETHOXYPHENYL)-3-(4-IODOPHENYL)-6-METHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE

Uniqueness

N~4~-(2,3-DIMETHOXYPHENYL)-3-(4-FLUOROPHENYL)-6-METHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE is unique due to the presence of the fluorophenyl group, which can impart distinct electronic and steric properties

Properties

Molecular Formula

C22H18FN3O4

Molecular Weight

407.4 g/mol

IUPAC Name

N-(2,3-dimethoxyphenyl)-3-(4-fluorophenyl)-6-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C22H18FN3O4/c1-12-11-15(21(27)25-16-5-4-6-17(28-2)20(16)29-3)18-19(26-30-22(18)24-12)13-7-9-14(23)10-8-13/h4-11H,1-3H3,(H,25,27)

InChI Key

JHUFKQUYLMZNPU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=NOC2=N1)C3=CC=C(C=C3)F)C(=O)NC4=C(C(=CC=C4)OC)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.